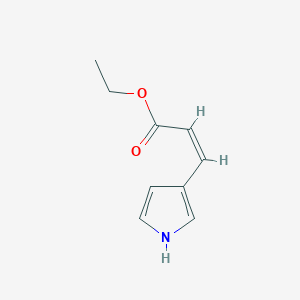

(Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

ethyl (Z)-3-(1H-pyrrol-3-yl)prop-2-enoate |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h3-7,10H,2H2,1H3/b4-3- |

InChI Key |

FEUSMSPMLTYKRZ-ARJAWSKDSA-N |

Isomeric SMILES |

CCOC(=O)/C=C\C1=CNC=C1 |

Canonical SMILES |

CCOC(=O)C=CC1=CNC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Z Ethyl 3 1h Pyrrol 3 Yl Acrylate and Its Analogs

Classical Organic Synthesis Routes

Traditional methods for carbon-carbon double bond formation remain a cornerstone for the synthesis of α,β-unsaturated esters. These reactions, while well-established, each offer distinct advantages and challenges regarding yield and stereochemical control.

Knoevenagel Condensation Strategies for α,β-Unsaturated Pyrrole (B145914) Esters

The Knoevenagel condensation is a versatile and widely used method for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base like an amine. academie-sciences.frnih.govacs.org In the context of synthesizing pyrrole acrylates, this reaction would involve the condensation of pyrrole-3-carbaldehyde with an active methylene compound such as diethyl malonate or ethyl cyanoacetate (B8463686). pkusz.edu.cn

The reaction is initiated by the deprotonation of the active methylene compound by a base, such as piperidine (B6355638), to form a nucleophilic enolate. qs-gen.comresearchgate.net This enolate then attacks the carbonyl carbon of the pyrrole-3-carbaldehyde. A subsequent dehydration step eliminates a molecule of water to yield the α,β-unsaturated product. nih.govacs.org When a malonic ester is used, the initial product is a dicarboxylated intermediate, which can then be subjected to hydrolysis and decarboxylation to afford the final acrylate (B77674).

A representative Knoevenagel reaction for a related pyrrole analog involves reacting pyrrole-2-aldehyde with ethyl cyanoacetate in ethanol (B145695) using piperidine as a catalyst, which proceeds smoothly at room temperature. pkusz.edu.cnnih.gov While effective for creating the carbon-carbon double bond, the Knoevenagel condensation generally yields the thermodynamically more stable (E)-isomer as the major product. Achieving high selectivity for the (Z)-isomer via this method is challenging without specific modifications.

Table 1: Representative Knoevenagel Condensation for Pyrrole Acrylate Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|

| Pyrrole-2-carbaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | pkusz.edu.cn, nih.gov |

| Aromatic Aldehyde | Malonic Acid | Pyridine (B92270) | N/A | trans-Cinnamic Acid (after decarboxylation) | nih.gov |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | (Z)-Enone (stabilized) | nih.gov |

Horner-Wadsworth-Emmons Reaction Pathways and Stereoselectivity Control

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction for synthesizing alkenes from aldehydes and phosphonate (B1237965) carbanions. daneshyari.com It is one of the most reliable methods for the stereocontrolled formation of double bonds. nist.gov The reaction of pyrrole-3-carbaldehyde with a stabilized phosphonate ylide, typically generated by treating a phosphonate ester like triethyl phosphonoacetate with a base, leads to the formation of ethyl 3-(1H-pyrrol-3-yl)acrylate. google.com

The stereochemical outcome of the HWE reaction is a key consideration. Standard HWE conditions, which involve reagents like triethyl phosphonoacetate and bases such as sodium hydride (NaH) or DBU, overwhelmingly favor the formation of the thermodynamically stable (E)-alkene. daneshyari.comgoogle.comnih.gov This selectivity arises from the steric interactions in the transition state leading to the oxaphosphetane intermediate. google.com

To achieve the desired (Z)-stereochemistry, a significant modification known as the Still-Gennari olefination is employed. daneshyari.comresearchgate.net This protocol utilizes phosphonates bearing electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate (Ando-type reagent), in combination with strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) and additives like 18-crown-6 (B118740) in an aprotic solvent like THF. daneshyari.comnih.gov The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane, and the specific base/additive combination favors the kinetic intermediate that leads to the (Z)-alkene. daneshyari.com

Table 2: Comparison of HWE Conditions for (E) vs. (Z) Selectivity

| Selectivity | Phosphonate Reagent | Base | Conditions | Typical Product | Ref. |

|---|---|---|---|---|---|

| (E)-selective | Triethyl phosphonoacetate | NaH, LiOH, DBU | Standard HWE | (E)-α,β-Unsaturated Ester | nih.gov, google.com, thieme-connect.com |

| (Z)-selective | Bis(2,2.2-trifluoroethyl) phosphonoacetate | KHMDS | Still-Gennari Modification, 18-crown-6, THF | (Z)-α,β-Unsaturated Ester | nih.gov, daneshyari.com |

Wittig and Wittig-type Reactions

The Wittig reaction provides a foundational method for converting aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). rsc.orgresearchgate.net To synthesize the target compound, pyrrole-3-carbaldehyde would be reacted with (ethoxycarbonylmethylene)triphenylphosphorane. This ylide is synthesized by the reaction of triphenylphosphine (B44618) with an ethyl haloacetate, followed by deprotonation with a strong base. rsc.org

A critical factor in the Wittig reaction is the nature of the ylide, which dictates the stereochemical outcome. The ylide required for this synthesis, Ph₃P=CHCO₂Et, is considered "stabilized" due to the electron-withdrawing ester group. Stabilized ylides are known to react with aldehydes to produce predominantly the (E)-alkene. acs.org The mechanism involves the formation of a betaine (B1666868) intermediate which collapses to a four-membered oxaphosphetane ring. For stabilized ylides, the initial addition is often reversible, allowing equilibration to the more stable anti-oxaphosphetane, which then decomposes to the thermodynamically favored (E)-alkene and triphenylphosphine oxide. researchgate.net Therefore, while the Wittig reaction is a viable route to the acrylate scaffold, the standard procedure using a stabilized ylide is not suitable for the selective synthesis of the (Z)-isomer.

Perkin Reactions and Related Condensations

The Perkin reaction is a classical method used to synthesize α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. To apply this to the synthesis of (Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate, pyrrole-3-carbaldehyde would be condensed with acetic anhydride using sodium acetate (B1210297) as a base catalyst.

This reaction, however, would not directly yield the target ester. The primary product is the corresponding α,β-unsaturated carboxylic acid, in this case, 3-(1H-pyrrol-3-yl)acrylic acid. A subsequent, separate esterification step, such as a Fischer esterification using ethanol and a mineral acid catalyst, would be required to obtain the final ethyl ester. The Perkin reaction is typically applied to aromatic aldehydes and often requires heat, which could be problematic given the potential sensitivity of the pyrrole ring to acidic conditions and polymerization.

Advanced and Catalytic Synthesis Approaches

Modern synthetic methods offer novel pathways that can provide improved selectivity, operate under milder conditions, or enable transformations not possible through classical routes.

Photo- and Electrochemical Synthesis Methods

Photochemical Synthesis

A powerful and modern strategy for accessing thermodynamically less stable (Z)-alkenes is the photocatalytic E→Z isomerization of their more stable (E)-counterparts. researchgate.net This approach is particularly suitable for the synthesis of this compound, as the (E)-isomer can be readily prepared in high yield using classical methods like the Knoevenagel, standard HWE, or Wittig reactions.

The process involves irradiating a solution of the (E)-alkene with visible light in the presence of a photocatalyst (or photosensitizer). The photosensitizer absorbs light energy and transfers it to the alkene, promoting it to an excited triplet state. In this state, rotation around the carbon-carbon bond becomes possible, and upon relaxation back to the ground state, a mixture of (E) and (Z) isomers is formed. By carefully selecting the catalyst and conditions, the equilibrium can be shifted to favor the desired (Z)-isomer. This contra-thermodynamic isomerization provides a green and efficient route to the target compound.

Table 3: Photosensitizers for E→Z Isomerization of α,β-Unsaturated Esters/Amides

| Photosensitizer | Light Source | Solvent | Product | Ref. |

|---|---|---|---|---|

| [Ir(ppy)₂(dtbbpy)]PF₆ | Blue LED | CH₃CN | (Z)-Cinnamate | |

| Thioxanthone | Blue LED | CH₃CN | (Z)-Cinnamamide | |

| Eosin Y | Visible Light | N/A | (Z)-Alkene |

Electrochemical Synthesis

Electrochemical methods offer a sustainable alternative to traditional synthesis by using electricity to drive chemical reactions. While a direct electrosynthesis of this compound is not prominently documented, analogous transformations suggest plausible routes. One such approach is the electrocatalytic carboxylation of an alkyne precursor. academie-sciences.frnih.gov

This strategy would involve the synthesis of 3-ethynyl-1H-pyrrole. This precursor could then undergo an electrochemical reaction in the presence of carbon dioxide and a suitable catalyst. The electrochemically generated CO₂ radical anion would add to the alkyne, and subsequent steps would lead to the formation of 3-(1H-pyrrol-3-yl)propiolic acid, which could then be selectively reduced and esterified. A more direct analog involves the electrocatalytic carboxylation of phenylacetylene (B144264) to cinnamic acid using a nickel complex catalyst, which proceeds at room temperature. academie-sciences.frnih.gov This advanced methodology avoids harsh reagents but requires specialized electrochemical equipment. Another potential route is the oxidative alkoxycarbonylation of 3-vinylpyrrole using carbon monoxide in an electrochemical cell.

Organocatalytic and Metal-Catalyzed Routes

The synthesis of pyrrole rings and their subsequent functionalization are frequently accomplished through catalytic methods, employing both transition metals and small organic molecules as catalysts. Transition metal catalysis is a powerful tool for constructing the pyrrole core and for C-C bond formation. Various metal catalysts, including palladium, rhodium, iridium, iron, and silver, have been utilized. researchgate.netnih.govorganic-chemistry.orggoogle.comacs.org For instance, iridium-catalyzed processes allow for the deoxygenative linking of secondary alcohols and amino alcohols to form the pyrrole heterocycle, releasing hydrogen gas as the only byproduct in a sustainable manner. nih.gov Iron-catalyzed methods, which are advantageous due to the low cost and environmental friendliness of iron, can be used for the cyclization of ω,γ-ynone compounds with primary amines to yield pyrrole derivatives. google.com Silver-catalyzed tandem reactions involving 1,3-dipolar cycloaddition and subsequent oxidative aromatization also provide a pathway to functionalized pyrroles. researchgate.net

A conceptually novel approach to pyrrole synthesis involves the rhodium-catalyzed allylic sp³ C-H activation of enamines, followed by intermolecular coupling with unactivated alkynes. acs.org This method efficiently combines enamines and alkynes under oxidative conditions to form the pyrrole ring. acs.org

Organocatalysis presents an alternative, metal-free approach. A notable example is the three-component reaction between an aldehyde, an alkyl acrylate, and a dialkyl malonate, catalyzed by ethyl diphenylphosphine. nih.gov This reaction is believed to proceed through a Morita-Baylis-Hillman (MBH) reaction, followed by a Michael addition, demonstrating how organocatalysts can facilitate complex bond formations in a single step to build structures related to pyrrole acrylates. nih.gov

| Catalyst Type | Metal/Organocatalyst | Reaction Type | Key Features |

| Metal | Iridium | Deoxygenative coupling | Sustainable; H₂ byproduct. nih.gov |

| Metal | Iron (FeX₃) | Cyclization | Low cost; environmentally benign. google.com |

| Metal | Silver | Tandem cycloaddition/aromatization | Forms functionalized pyrroles. researchgate.net |

| Metal | Rhodium | C-H activation/coupling | Couples enamines and alkynes. acs.org |

| Organo | Ethyl diphenylphosphine | Three-component reaction | Metal-free; forms C-C bonds with acrylates. nih.gov |

Multi-Component Reactions (MCRs) for Pyrrole Acrylate Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, adhering to the principles of atom economy and procedural simplicity. nih.gov Several MCRs have been developed for the construction of highly functionalized pyrrole rings.

One such approach is a one-pot, four-component reaction involving two primary amines, diketene, and a nitrostyrene (B7858105) derivative. organic-chemistry.org This method proceeds under mild, neutral conditions without the need for a catalyst. The proposed mechanism involves the initial formation of an enaminone intermediate, which then undergoes a Michael-type addition to the nitrostyrene, followed by cyclization and oxidative aromatization to yield the polysubstituted pyrrole. organic-chemistry.org This strategy offers a streamlined pathway to complex pyrrole-3-carboxamide derivatives. organic-chemistry.org

Another MCR involves the reaction of an aromatic aldehyde, an alkyl acrylate, and a dialkyl malonate, catalyzed by an organic phosphine. nih.gov This tandem reaction sequence builds a highly functionalized carbon skeleton that could be a precursor to various heterocyclic systems. nih.gov The utility of MCRs is also evident in the synthesis of fused pyrrole derivatives, where a four-component reaction of dimedone, anilines, arylglyoxals, and a cyano-activated methylene compound produces tetrahydroindoles in good yields. semanticscholar.org

Green Chemistry Protocols: Solvent-Free and Deep Eutectic Solvent Applications

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for pyrrole synthesis. mdpi.com These include solvent-free reactions and the use of alternative reaction media like deep eutectic solvents (DESs). researchgate.netnih.gov

Solvent-free synthesis of pyrroles can be achieved using various catalytic systems. The Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine can be effectively catalyzed by praseodymium(III) trifluoromethanesulfonate (B1224126) (Pr(OTf)₃) under solvent-free conditions, offering a rapid and high-yielding route to N-substituted pyrroles. Other solvent-free approaches utilize microwave irradiation or heterogeneous catalysts like magnetic Fe₃O₄ nanoparticles to drive the reaction. jmest.orgresearchgate.net

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as green, biorenewable, and often non-toxic reaction media. uniovi.es An environmentally friendly, one-pot, three-component synthesis of annulated pyrroles has been developed using a DES formed from choline (B1196258) and urea. rsc.org This method couples free sugars with enamines (generated in situ) under mild conditions without requiring any additional acid catalyst. rsc.org Choline hydroxide (B78521) has also been employed as both an efficient base and a reaction medium for the regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles from methyl 2-isocyanoacetate and α,β-unsaturated ketones. rsc.org The use of DESs can simplify workup procedures and often allows for the recycling of the solvent system. nih.govrsc.org

| Protocol | Conditions | Catalyst/Medium | Key Advantages |

| Solvent-Free | Paal-Knorr Condensation | Pr(OTf)₃ | Rapid, high yields, operational simplicity. |

| Solvent-Free | Condensation | Microwave Irradiation | Energy efficient, reduced reaction times. jmest.org |

| DES | Three-component coupling | Choline/Urea | Mild conditions, no additional catalyst needed. rsc.org |

| DES | Conjugate addition/cyclization | Choline Hydroxide | Acts as both base and medium, recyclable. rsc.org |

Precursor Chemistry and Intermediate Derivatization

The synthesis of the target molecule is critically dependent on the availability and reactivity of key precursors and the strategic use of reactive intermediates. Formylpyrroles, enaminones, and nitrosoalkenes represent three classes of crucial synthons and intermediates for building the this compound framework.

Pyrrole-2-Carbaldehydes and Related Formylpyrroles as Key Synthons

Pyrrole-2-carbaldehyde and its derivatives are fundamental building blocks for the synthesis of pyrrole acrylates. The most direct method for introducing the acrylate side chain is the Knoevenagel condensation. nih.govresearchgate.net This reaction involves the condensation of an aldehyde, such as pyrrole-2-carbaldehyde, with a compound containing an active methylene group, like ethyl cyanoacetate or diethyl malonate, typically catalyzed by a weak base such as piperidine. nih.govresearchgate.net For example, the reaction of pyrrole-2-aldehyde with ethyl cyanoacetate in ethanol provides (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate in quantitative yield. nih.gov While this example illustrates the formation of a 2-substituted pyrrole with an E-configuration, the same principle applies to the synthesis of 3-substituted pyrrole acrylates.

The synthesis of the requisite formylpyrrole precursors can be achieved through various methods. A notable de novo synthesis produces pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters via an iodine/copper-mediated oxidative annulation. organic-chemistry.org A key feature of this reaction is the direct oxidation of a C(sp³)-H bond to the aldehyde C=O group, with molecular oxygen serving as the terminal oxidant. organic-chemistry.org Additionally, existing pyrrole scaffolds can be functionalized to introduce the aldehyde group, as demonstrated in the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a key intermediate for various bioactive molecules. researchgate.net

Enaminone-Based Synthetic Strategies

Enaminones are versatile intermediates in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. nih.gov Pyrrole-based enaminones can be readily prepared and used as building blocks for more complex structures. For instance, reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) provides the corresponding enaminones. nih.gov These intermediates can then undergo cyclization reactions to form fused heterocyclic systems. nih.gov

Enaminones also feature as key intermediates in multi-component syntheses of pyrroles. organic-chemistry.org A conceptually novel pyrrole synthesis involves the rhodium-catalyzed reaction between enamines and unactivated alkynes, proceeding via an allylic sp³ C-H activation. acs.org Furthermore, enaminone anions, generated by treating enaminones with a strong base like lithium bis(trimethylsilyl)amide, can be acylated in situ. colab.ws This strategy allows for the introduction of various functional groups, highlighting the potential to build the acrylate moiety onto a pre-formed enaminone structure. colab.ws

Utilization of Nitrosoalkenes as Reactive Intermediates

Conjugated nitrosoalkenes are highly reactive intermediates that serve as powerful tools for the functionalization of five-membered heterocycles like pyrrole. nih.govfrontiersin.org Specifically, ethyl nitrosoacrylate, acting as an electron-deficient heterodiene, reacts with pyrrole in an inverse electron-demand hetero-Diels-Alder reaction. nih.govfrontiersin.org This cycloaddition is not stable and is immediately followed by the ring-opening of the resulting bicyclic 1,2-oxazine adduct. frontiersin.org

This sequence results in the rearomatization of the pyrrole ring and the formation of an open-chain oxime at the 2-position of the pyrrole. frontiersin.org The product is an ethyl 3-(1H-pyrrol-2-yl)-2-(hydroxyimino)propanoate, which contains the core carbon skeleton and the ethyl ester group required for an acrylate derivative. nih.govfrontiersin.org Theoretical studies using DFT calculations confirm that this reaction is controlled by the interaction between the LUMO of the nitrosoalkene and the HOMO of the pyrrole, explaining the observed regioselectivity. nih.gov While this documented reaction occurs at the 2-position, it establishes a valid mechanistic pathway for introducing a functionalized three-carbon chain onto the pyrrole ring, which could potentially be adapted for 3-substitution and subsequent conversion of the oxime to the target acrylate.

Control of Z-Stereochemistry in Synthetic Transformations

Controlling the stereochemical outcome of olefination reactions to favor the Z-isomer is a well-explored area of organic synthesis. The choice of the phosphorus reagent, reaction conditions (base, solvent, temperature), and the nature of the substituents all play crucial roles in determining the Z:E ratio of the resulting alkene. researchgate.net

Wittig Reaction

The stereochemical course of the Wittig reaction is highly dependent on the stability of the phosphorus ylide. For the synthesis of (Z)-alkenes, unstabilized ylides (where the group attached to the carbanion is non-electron-withdrawing) are typically employed under salt-free conditions. masterorganicchemistry.com The reaction is believed to proceed through a kinetically controlled pathway involving a syn-oxaphosphetane intermediate, which rapidly collapses to form the (Z)-alkene and triphenylphosphine oxide. youtube.comyoutube.com This approach, however, is less applicable to the synthesis of acrylates, which require stabilized ylides due to the electron-withdrawing ester group. masterorganicchemistry.com

Modified Horner-Wadsworth-Emmons (HWE) Reactions

Given that the conventional HWE reaction favors E-isomers, significant effort has been directed toward developing variations that yield Z-alkenes. mdpi.com The most successful of these is the Still-Gennari modification.

The Still-Gennari olefination utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate. These modifications increase the acidity of the phosphonate protons and alter the electronic properties of the intermediate oxaphosphetane. mdpi.com When combined with strong, non-coordinating bases like potassium hexamethyldisilylamide (KHMDS) and polar aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures (typically -78 °C), this reaction provides high selectivity for the (Z)-alkene. mdpi.com The electron-withdrawing groups on the phosphorus atom are thought to kinetically accelerate the elimination of the Z-configured intermediate.

Recent advancements have introduced new reagents that offer high Z-selectivity under more practical conditions. For instance, alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates have been developed as effective reagents for Z-selective HWE reactions. These reagents, structurally similar to those used in the Still-Gennari protocol, can achieve excellent Z:E ratios at higher temperatures (e.g., -20 °C) using sodium hydride (NaH) as a readily available base. mdpi.com The strong electron-withdrawing nature of the 1,1,1,3,3,3-hexafluoroisopropyl groups is key to this enhanced Z-selectivity. mdpi.com

The following table summarizes the results for Z-selective HWE olefination with various aldehydes using these modified phosphonates, demonstrating the effectiveness of this approach for producing Z-α,β-unsaturated esters.

| Aldehyde Substrate | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 1 | 94 | 98:2 |

| Benzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 1 | 95 | 97:3 |

| 4-Methoxybenzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 1 | 96 | 98:2 |

| 4-Nitrobenzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 1 | 98 | 94:6 |

| 2-Naphthaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 1 | 95 | 98:2 |

| 2-Furaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 1 | 88 | 98:2 |

| Cyclohexanecarboxaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | 1 | 90 | 98:2 |

Data sourced from Molecules 2020, 25(24), 5899. mdpi.com

These findings indicate that by selecting the appropriate phosphonate reagent with highly electron-withdrawing fluoroalkoxy groups, a highly Z-selective synthesis of acrylates, including by extension this compound from pyrrole-3-carboxaldehyde, can be achieved under relatively mild conditions.

Chemical Reactivity and Transformation Pathways of Z Ethyl 3 1h Pyrrol 3 Yl Acrylate

Cycloaddition Reactions

The conjugated system within (Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate allows it to participate in several types of cycloaddition reactions, acting as either the diene or dienophile component.

While specific studies on this compound are not prevalent, its reactivity in hetero-Diels-Alder (HDA) reactions can be inferred from studies on similar systems, such as the reaction between pyrrole (B145914) and ethyl nitrosoacrylate. In these inverse-electron-demand HDA reactions, the electron-rich pyrrole acts as the dienophile and the nitrosoalkene serves as the electron-deficient heterodiene. nih.gov

The reaction between pyrrole and ethyl nitrosoacrylate proceeds via a LUMO(diene)-HOMO(dienophile) controlled cycloaddition. nih.gov This interaction leads to the formation of a bicyclic 1,2-oxazine intermediate, which subsequently undergoes ring-opening to yield a more stable open-chain oxime, thereby restoring the aromaticity of the pyrrole ring. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to rationalize the observed regioselectivity and mechanistic pathways. nih.govresearchgate.net These calculations indicate that the barriers for Diels-Alder reactions involving ethyl nitrosoacrylate are significantly lower than for other substituted nitrosoalkenes, favoring the cycloaddition pathway. capes.gov.br The regioselectivity of such reactions is often high, leading to a single major product isomer. nih.govmdpi.com

Table 1: Frontier Molecular Orbital (FMO) Analysis for Hetero-Diels-Alder Reaction of Ethyl Nitrosoacrylate with Pyrroles Data derived from studies on related systems.

| Reactants | FMO Pair | Energy Gap (eV) | Reaction Control |

| Ethyl nitrosoacrylate + Pyrrole | LUMO(diene)-HOMO(dienophile) | 9.08 | LUMO(diene) controlled |

| Ethyl nitrosoacrylate + Indole | LUMO(diene)-HOMO(dienophile) | 8.36 | LUMO(diene) controlled |

| Ethyl nitrosoacrylate + Pyrrolo[3,2-c]carbazole | LUMO(diene)-HOMO(dienophile) | 7.99 | LUMO(diene) controlled |

Source: Adapted from experimental and theoretical studies on nitrosoalkenes. nih.gov

The pyrrole moiety and the activated alkene of this compound are potential partners in [3+2] cycloaddition reactions. These reactions are a powerful tool for constructing five-membered rings. uchicago.edu

With Activated Alkenes: Formal [3+2] cycloadditions can occur between electron-rich species and activated alkenes, often under Lewis acid catalysis, to form substituted five-membered rings like tetrahydrofurans. nih.gov In the context of our target molecule, the α,β-unsaturated ester could act as the dipolarophile (the two-atom component) in reactions with various 1,3-dipoles such as nitrones, azomethine ylides, or nitrile oxides. uchicago.edunih.gov The regioselectivity of these reactions is typically controlled by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov

With Isocyanides: A particularly relevant transformation is the Van Leusen pyrrole synthesis, a [3+2] cycloaddition between an activated alkene and a tosylmethyl isocyanide (TosMIC). nih.gov This reaction is a cornerstone for synthesizing substituted pyrroles. In this scenario, this compound would serve as the Michael acceptor for the TosMIC. The reaction generally proceeds via a base-catalyzed Michael addition of TosMIC, followed by an intramolecular cyclization and subsequent elimination of toluenesulfinic acid to form the new pyrrole ring. nih.govosi.lv Similarly, reactions with other isocyanoacetates are used to build complex heterocyclic frameworks, often with high diastereoselectivity and enantioselectivity when chiral catalysts are employed. nih.gov

Addition Reactions to the α,β-Unsaturated Ester Moiety

The electron-withdrawing nature of the ethyl ester group polarizes the carbon-carbon double bond in this compound, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

This compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide variety of soft nucleophiles. researchgate.net This reaction is one of the most fundamental carbon-carbon and carbon-heteroatom bond-forming reactions in organic synthesis. researchgate.net

Common nucleophiles (Michael donors) for this transformation include:

Nitrogen Nucleophiles (Aza-Michael): Amines can add to the acrylate (B77674) system. For instance, secondary amines react efficiently with ethyl acrylate, often catalyzed by bases or Lewis acids, to yield β-amino esters. researchgate.netrsc.org

Sulfur Nucleophiles (Thia-Michael): Thiols are highly effective nucleophiles for Michael additions to acrylates, a reaction often utilized in bioconjugation and polymer chemistry due to its high efficiency and mild reaction conditions. nih.gov

Carbon Nucleophiles: Enolates derived from active methylene (B1212753) compounds (e.g., malonates, acetoacetates) are classic carbon nucleophiles for Michael additions, enabling the formation of new carbon-carbon bonds. researchgate.net

Table 2: Representative Michael Additions to Acrylate Systems

| Michael Acceptor | Michael Donor (Nucleophile) | Product Type |

| Ethyl Acrylate | Diethylamine | β-Amino ester |

| Ethyl Acrylate | Thiol-containing polymer | Polymer-prodrug conjugate |

| Ethyl Cinnamate | Diethyl malonate | Diester adduct |

Source: Based on general reactivity of acrylate systems. researchgate.netresearchgate.netnih.gov

Conjugate addition is a broader term that encompasses Michael additions. In some cases, conjugate addition pathways can compete with cycloaddition reactions. For example, in reactions of pyrroles with certain nitrosoalkenes, a conjugate addition mechanism can predominate over the hetero-Diels-Alder pathway, particularly when the nitrosoalkene substituent is an aryl group instead of an ester. nih.govcapes.gov.br This alternative pathway involves the nucleophilic attack of the pyrrole ring onto the β-carbon of the nitrosoalkene, followed by rearomatization, leading to isomeric oxime products. capes.gov.br This highlights that the specific substituents on the reacting partners can finely tune the reaction mechanism between cycloaddition and conjugate addition.

Reactivity of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles, with reactivity comparable to that of aniline (B41778) or phenol. wikipedia.org

Electrophilic aromatic substitution (SEAr) is the characteristic reaction of the pyrrole nucleus. In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position due to the greater ability to stabilize the cationic intermediate (Wheland intermediate). The C3 (β) position is the second most favorable site.

In this compound, the C3 position is occupied. The acrylate group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack compared to an unsubstituted pyrrole. This deactivation, however, also directs incoming electrophiles. The most likely positions for electrophilic substitution would be C5 (the other α-position) and to a lesser extent, C2. Halogenation, nitration, and Friedel-Crafts acylation would be expected to yield predominantly the 5-substituted product. wikipedia.org Furthermore, the NH proton of the pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base to form a pyrrolide anion, which is a potent nucleophile that can be alkylated or acylated at the nitrogen position. wikipedia.org

Electrophilic Aromatic Substitution (EAS) Reactions

The pyrrole ring is a π-excessive heteroaromatic system, rendering it highly susceptible to electrophilic attack. The position of substitution is dictated by the directing effects of the existing substituent, in this case, the ethyl acrylate group at the 3-position. In general, electrophilic substitution on 3-substituted pyrroles preferentially occurs at the C-5 position, which is the most electron-rich and sterically accessible position. Attack at the C-2 position is also possible, but generally to a lesser extent. The C-4 position is the least favored site for electrophilic attack.

A well-known example of an electrophilic aromatic substitution reaction is the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto an aromatic ring. chemtube3d.comlibretexts.orgorganic-chemistry.org For pyrrole itself, this reaction typically occurs at the C-2 position. researchgate.net However, in 3-substituted pyrroles, the regioselectivity can be influenced by the nature of the substituent. nih.gov For this compound, the Vilsmeier-Haack reaction is expected to yield primarily the 5-formyl derivative. The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile, and the reaction proceeds under mild conditions. organic-chemistry.orgresearchgate.net

The Friedel-Crafts acetylation of 3-substituted pyrroles has been shown to yield predominantly the 5-substituted product. researchgate.net For instance, the acetylation of methyl 3-pyrrolecarboxylate results in almost exclusive substitution at the C-5 position. researchgate.net This suggests that this compound would behave similarly under Friedel-Crafts conditions, affording the 5-acetyl derivative.

| EAS Reaction | Typical Reagents | Expected Major Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | (Z)-Ethyl 3-(5-formyl-1H-pyrrol-3-yl)acrylate |

| Friedel-Crafts Acylation | Ac₂O, Lewis Acid | (Z)-Ethyl 3-(5-acetyl-1H-pyrrol-3-yl)acrylate |

Nucleophilic Substitutions and Derivatizations at the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in this compound is nucleophilic and can readily undergo a variety of substitution and derivatization reactions. The N-H proton is weakly acidic and can be removed by a suitable base to generate the corresponding pyrrolide anion. This anion is a potent nucleophile and can react with a range of electrophiles.

N-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. oncologyradiotherapy.com For example, reaction with methyl iodide would yield (Z)-Ethyl 3-(1-methyl-1H-pyrrol-3-yl)acrylate. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides to introduce an acyl group onto the nitrogen atom.

These N-derivatization strategies are crucial for modifying the electronic properties of the pyrrole ring and for introducing functional groups that can participate in further transformations. Protecting the pyrrole nitrogen with groups like tosyl (p-toluenesulfonyl) is a common strategy in the synthesis of complex pyrrole-containing molecules to control reactivity and regioselectivity in subsequent steps. researchgate.net

Functionalization of Pyrrole C-H Bonds

Beyond classical electrophilic aromatic substitution, modern synthetic methods allow for the direct functionalization of C-H bonds. While specific examples for this compound are not extensively documented, the principles of C-H activation can be applied. Transition metal-catalyzed C-H activation, for instance, provides a powerful tool for the introduction of various functional groups at specific positions on the pyrrole ring.

Given the electronic nature of the 3-substituted pyrrole, C-H functionalization would likely be directed to the C-2 or C-5 positions. The choice of catalyst and directing group can be used to control the regioselectivity of these reactions.

Derivatization and Functionalization Strategies

The presence of the ethyl acrylate moiety and the pyrrole N-H group in this compound opens up numerous avenues for derivatization and functionalization. These transformations are key to building molecular complexity and accessing a wide range of derivatives with diverse properties.

Modification at the Ester Group (e.g., hydrolysis, transesterification, amidation)

The ester group is a versatile functional handle that can be readily transformed into other functional groups.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (Z)-3-(1H-pyrrol-3-yl)acrylic acid, under either acidic or basic conditions. This transformation is often a crucial step in the synthesis of more complex molecules, as the carboxylic acid can undergo a variety of subsequent reactions.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base, or by enzymes such as lipases. For example, reaction with methanol (B129727) in the presence of an acid catalyst would yield (Z)-Methyl 3-(1H-pyrrol-3-yl)acrylate.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often carried out by first converting the ester to the more reactive acyl chloride or by direct reaction with the amine at elevated temperatures. The resulting amides are important building blocks in medicinal chemistry and materials science.

| Ester Modification | Typical Reagents | Product |

| Hydrolysis | LiOH, H₂O or HCl, H₂O | (Z)-3-(1H-pyrrol-3-yl)acrylic acid |

| Transesterification | ROH, H⁺ or RO⁻ | (Z)-Alkyl 3-(1H-pyrrol-3-yl)acrylate |

| Amidation | R₂NH | (Z)-N,N-Dialkyl-3-(1H-pyrrol-3-yl)acrylamide |

Hydrazone and Schiff Base Formation from Aldehyde Precursors and Derivatives

The synthesis of pyrrole-3-carbaldehyde is a key step in accessing a variety of derivatives, including hydrazones and Schiff bases. Pyrrole-3-carbaldehyde can be prepared through various synthetic routes, including the Vilsmeier-Haack formylation of a protected pyrrole. nih.gov

Once the aldehyde is obtained, it can be readily converted to hydrazones and Schiff bases.

Hydrazone Formation: The reaction of pyrrole-3-carbaldehyde with hydrazine (B178648) or a substituted hydrazine yields the corresponding hydrazone. These reactions are typically carried out in a suitable solvent, often with acid catalysis. The resulting hydrazones are stable compounds that can be isolated and characterized.

Schiff Base Formation: The condensation of pyrrole-3-carbaldehyde with a primary amine leads to the formation of a Schiff base (an imine). This reaction is also typically acid-catalyzed and is often reversible. The formation of the C=N double bond is a powerful method for linking the pyrrole scaffold to other molecular fragments.

Halogenation and Nitration of Pyrrole Acrylate Scaffold

Halogenation and nitration are important electrophilic substitution reactions that can be used to introduce halogen and nitro groups onto the pyrrole ring of this compound. As with other electrophilic substitutions on 3-substituted pyrroles, these reactions are expected to occur primarily at the C-5 position. researchgate.net

Halogenation: Bromination of methyl 3-pyrrolecarboxylate has been shown to produce almost exclusively the 5-bromo derivative. researchgate.net Therefore, it is expected that the reaction of this compound with a brominating agent such as N-bromosuccinimide (NBS) would yield (Z)-Ethyl 3-(5-bromo-1H-pyrrol-3-yl)acrylate.

Nitration: The nitration of pyrroles can be achieved using various nitrating agents. Due to the sensitivity of the pyrrole ring to strong acids, milder conditions are often employed, such as acetyl nitrate. Nitration of 3-substituted pyrroles is expected to occur at the C-5 position. For example, nitration of some pyrrole derivatives can be achieved with nitric acid in acetic anhydride (B1165640). researchgate.net

| Reaction | Typical Reagents | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | (Z)-Ethyl 3-(5-bromo-1H-pyrrol-3-yl)acrylate |

| Nitration | HNO₃, Ac₂O | (Z)-Ethyl 3-(5-nitro-1H-pyrrol-3-yl)acrylate |

Intramolecular Cyclization Reactions Leading to Fused Heterocycles

The strategic positioning of the acrylate side chain on the pyrrole ring in this compound presents the potential for intramolecular cyclization reactions, a powerful strategy for the synthesis of fused heterocyclic scaffolds. These reactions can be designed to form new rings by involving either the C-2 or C-4 position of the pyrrole nucleus, leading to the formation of pyrrolo[3,2-b] or pyrrolo[3,4-b] fused systems, respectively. The reactivity of the pyrrole ring, particularly its propensity to undergo electrophilic substitution, is a key driver for such transformations.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the synthesis of related fused pyrrole systems provides a strong basis for predicting its reactivity. For instance, the synthesis of pyrrolo[2,3-c]pyridine-7-ones has been achieved through an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. enamine.net This demonstrates the feasibility of using acid catalysis to induce cyclization of a side chain onto the pyrrole ring.

Furthermore, the construction of the pyrrolo[3,2-c]pyridine skeleton often involves the cyclization of a suitably functionalized pyridine (B92270) precursor to form the pyrrole ring. nih.govnbuv.gov.uanuph.edu.ua However, the reverse approach, where a substituted pyrrole undergoes cyclization to form an adjacent ring, is also a valid synthetic strategy. For example, domino C-N coupling and hydroamination reactions of alkynylated uracils have been employed to synthesize pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, showcasing the versatility of cyclization reactions involving substituted pyrroles. nih.gov

The following table outlines representative examples of intramolecular cyclizations of substituted pyrroles to form fused heterocycles, which can serve as models for the potential reactivity of this compound.

| Starting Material | Reagents and Conditions | Fused Heterocycle Product | Reference |

| 2-Pyrrolecarboxylic acid amidoacetals | Acid-promoted | Pyrrolo[2,3-c]pyridine-7-ones | enamine.net |

| Alkynylated uracils and anilines | Pd(OAc)₂, XPhos, K₃PO₄, DMA, 100 °C | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | nih.gov |

| (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Iron powder, acetic acid, 100 °C | 6-bromo-1H-pyrrolo[3,2-c]pyridine | nih.gov |

These examples underscore the potential for this compound to serve as a precursor for various fused heterocyclic systems under appropriate reaction conditions. The specific outcome would likely depend on the nature of any additional substituents on the pyrrole ring and the reaction conditions employed.

Isomerization Studies and Stereochemical Stability

The stereochemical integrity of the (Z)-double bond in this compound is a crucial aspect of its chemistry, as (Z)-α,β-unsaturated esters are generally the thermodynamically less stable isomers compared to their (E)-counterparts. organic-chemistry.org The stability of the (Z)-isomer is influenced by steric and electronic factors. The steric hindrance between the pyrrole ring and the ethyl ester group can lead to a propensity for isomerization to the (E)-isomer, where these groups are positioned on opposite sides of the double bond.

The isomerization of (Z)- to (E)-isomers can be facilitated by various means, including thermal energy, light (photoisomerization), or catalysis by acids or bases. For instance, a riboflavin-mediated catalytic system has been shown to be effective for the (Z)-selective isomerization of enone-derived substrates. organic-chemistry.org The synthesis of (Z)-α,β-unsaturated esters often requires specific stereoselective methods to overcome the thermodynamic preference for the (E)-isomer. organic-chemistry.orgnih.gov

The following table summarizes factors that can influence the isomerization of (Z)-α,β-unsaturated esters.

| Factor | Influence on Isomerization |

| Heat | Can provide the activation energy to overcome the rotational barrier of the C=C bond, leading to the more stable (E)-isomer. |

| Light | Photoisomerization can occur, often leading to a photostationary state with a mixture of (Z) and (E) isomers. |

| Acid Catalysis | Protonation of the carbonyl oxygen can facilitate rotation around the C-C single bond of the resulting resonance structure. |

| Base Catalysis | Can promote isomerization through the formation of a resonance-stabilized carbanion. |

| Steric Hindrance | Increased steric strain in the (Z)-isomer will favor isomerization to the less hindered (E)-isomer. |

Given these considerations, it is likely that this compound would be susceptible to isomerization to the (E)-isomer, particularly under conditions of elevated temperature or in the presence of acid or base catalysts. Any synthetic application or biological evaluation of the (Z)-isomer would need to take its stereochemical lability into account. The (E)-isomer of a related compound, (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, has been structurally characterized, indicating its stability. nih.gov

Advanced Spectroscopic and Structural Elucidation of Z Ethyl 3 1h Pyrrol 3 Yl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of (Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate. A combination of one-dimensional and two-dimensional experiments is required for a complete assignment of all proton and carbon signals.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the chemical environment of each nucleus. The expected chemical shifts are predicted based on the analysis of its constituent fragments: a 3-substituted pyrrole (B145914) ring and a (Z)-configured ethyl acrylate (B77674) tail.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the ethyl group, the vinylic protons, and the pyrrole ring protons. The key diagnostic feature for the (Z)-isomer is the coupling constant between the two vinylic protons, which is anticipated to be approximately 12 Hz, significantly smaller than the typical 15-18 Hz observed for the corresponding (E)-isomer.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms. The positions of the carbonyl, vinylic, and pyrrole carbons are characteristic. The chemical shifts can be predicted by considering the electronic effects of the substituents. libretexts.org The carbonyl carbon of the ester is expected at the downfield end of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrrole N-H | ~8.1 | br s | - |

| Pyrrole H-2 | ~6.8 | m | ~118 |

| Pyrrole H-4 | ~6.2 | m | ~110 |

| Pyrrole H-5 | ~6.7 | m | ~116 |

| Vinylic H (α to C=O) | ~5.9 | d, J ≈ 12 Hz | ~120 |

| Vinylic H (β to C=O) | ~6.5 | d, J ≈ 12 Hz | ~135 |

| Ethyl -OCH₂- | ~4.2 | q, J ≈ 7.1 Hz | ~61 |

| Ethyl -CH₃ | ~1.3 | t, J ≈ 7.1 Hz | ~14 |

| Pyrrole C-3 | - | - | ~122 |

| Ester C=O | - | - | ~166 |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations include the coupling between the two vinylic protons and the vicinal coupling within the ethyl group (-CH₂-CH₃). It would also reveal the coupling network among the pyrrole ring protons (H-2, H-4, H-5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of the pyrrole carbons (C-2, C-4, C-5), the vinylic carbons, and the ethyl carbons by linking them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key long-range (2-3 bond) correlations anticipated for this molecule would include:

Correlations from the pyrrole N-H proton to pyrrole carbons C-2 and C-5.

Correlations from the vinylic protons to the pyrrole C-3 and the ester carbonyl carbon.

Correlations from the ethyl protons (-OCH₂-) to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is the definitive method for confirming the (Z)-stereochemistry of the double bond. A strong through-space correlation (NOE) is expected between the two vinylic protons, which are on the same side of the double bond in the Z-isomer.

Other Techniques: Further structural confirmation can be achieved with techniques like TOCSY (Total Correlation Spectroscopy) to identify all protons within a coupled spin system, and long-range heteronuclear correlation experiments like LR-HSQMBC , H2BC , and ADEQUATE to provide even more detailed insight into the carbon skeleton and proton-carbon connectivities.

The single bond connecting the pyrrole ring to the acrylate moiety allows for rotational freedom. However, steric hindrance between the substituents may lead to a significant energy barrier for this rotation, resulting in distinct, stable conformers (rotamers).

Variable Temperature (VT) NMR studies can probe these dynamic processes. nih.gov

At room temperature, if the rotation is fast on the NMR timescale, a single set of time-averaged signals will be observed.

Upon cooling, if the rotational barrier is sufficiently high, the exchange rate may slow down, leading to signal broadening and eventual decoalescence into separate sets of signals for each distinct conformer.

By analyzing the spectra at different temperatures, it is possible to calculate the thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡) of the rotational barrier.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in the molecule and the nature of intermolecular forces like hydrogen bonding.

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the molecule's functional groups. For this compound, the key absorptions are associated with the N-H, C=O, C=C, and C-O bonds.

A crucial aspect of the FT-IR analysis is the study of hydrogen bonding. nih.govresearchgate.net The pyrrole N-H group can act as a hydrogen bond donor, while the ester carbonyl oxygen is a strong hydrogen bond acceptor. This can lead to strong intermolecular hydrogen bonding (N-H···O=C), which would cause the N-H and C=O stretching frequencies to shift to lower wavenumbers and the bands to become broader and more intense compared to a non-hydrogen-bonded state.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | Pyrrole N-H | 3400 - 3200 | Broadened due to hydrogen bonding. |

| C-H Stretch (Aromatic) | Pyrrole C-H | 3150 - 3050 | Typically sharp, medium intensity. |

| C-H Stretch (Aliphatic) | Ethyl C-H | 3000 - 2850 | Medium to strong intensity. |

| C=O Stretch | Ester Carbonyl | 1725 - 1680 | Strong, sharp band. Position sensitive to conjugation and H-bonding. |

| C=C Stretch (Alkene) | Acrylate C=C | 1640 - 1610 | Medium intensity, conjugated. |

| C=C Stretch (Aromatic) | Pyrrole Ring | 1600 - 1450 | Multiple bands of varying intensity. |

| N-H Bend | Pyrrole N-H | 1580 - 1500 | Medium intensity. |

| C-O Stretch | Ester C-O | 1300 - 1150 | Two distinct bands are expected (asymmetric and symmetric). Strong intensity. |

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of bonds rather than the change in dipole moment. nih.govnih.gov For this molecule, Raman spectroscopy would be particularly useful for observing symmetric vibrations.

The C=C stretching vibrations of both the acrylate double bond and the pyrrole ring are expected to produce strong and sharp signals in the Raman spectrum, often stronger than their corresponding IR absorptions. The symmetric stretching of the C-C backbone would also be more readily observed. The carbonyl (C=O) stretch is typically weaker in Raman than in IR. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis of the molecule. researchgate.net

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. For this compound, with the chemical formula C₉H₁₁NO₂, the theoretical monoisotopic mass is calculated to be 165.07898 g/mol .

Experimental HRMS analysis, typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), would be employed to measure the exact mass of the protonated molecule [M+H]⁺ or other adducts. For instance, studies on related acrylate derivatives have successfully used HRMS (ESI⁺) to confirm their elemental composition by matching the experimentally found mass with the calculated value. nih.gov While specific experimental HRMS data for this compound is not available in the reviewed literature, the expected result would be a measured mass that closely corresponds to the calculated value, confirming its molecular formula.

Table 1: Theoretical Mass Data for C₉H₁₁NO₂

| Parameter | Value |

| Chemical Formula | C₉H₁₁NO₂ |

| Theoretical Monoisotopic Mass | 165.07898 u |

| Theoretical [M+H]⁺ Mass | 166.08680 u |

| Theoretical [M+Na]⁺ Mass | 188.06892 u |

Electrospray Ionization (ESI-TOF) and Electron Ionization (EI) for Fragmentation Analysis

Fragmentation analysis in mass spectrometry provides critical insights into the compound's structure by breaking the molecule into smaller, charged fragments.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion would be required to induce and analyze fragmentation. For related pyrrole-containing heterocyclic systems, ESI-MS/MS analysis has been used to elucidate fragmentation pathways, which often involve the cleavage of substituent groups and the opening of the heterocyclic ring. researchgate.net

Electron Ionization (EI): EI is a higher-energy ionization method that results in extensive fragmentation, providing a characteristic "fingerprint" for a molecule. The EI mass spectrum of a related compound, ethyl acrylate, shows characteristic fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group (-CO). nist.gov For this compound, expected fragmentation patterns under EI would likely include:

Loss of the ethyl group (∙CH₂CH₃) or ethylene (B1197577) (CH₂=CH₂) from the ester.

Loss of the ethoxy radical (∙OCH₂CH₃) to form an acylium ion.

Cleavage at the bond connecting the pyrrole ring and the acrylate side chain.

Fragmentation of the pyrrole ring itself.

Studies on the mass spectra of other pyrrole-substituted compounds have shown that fragmentation pathways often involve the initial loss of substituents from the amine or ring, followed by further degradation. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, providing information about its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions). The conjugated system in this compound, which includes the pyrrole ring and the α,β-unsaturated ester moiety, is expected to give rise to strong UV absorption.

The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the molecular geometry. The Z-configuration of the double bond may lead to a slightly different λmax and molar extinction coefficient (ε) compared to its E-isomer due to potential steric hindrance affecting the planarity of the conjugated system. While specific UV-Vis data for this compound is not documented in the searched sources, related D-π-A fluorophores based on acrylate structures exhibit absorption maxima that are influenced by the electronic nature of their constituent parts. rsc.org

Fluorescence Spectroscopy and Photoluminescent Behavior

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This property is often observed in molecules with extended π-conjugated systems and rigid structures. While many pyrrole derivatives are known to be fluorescent, the photoluminescent behavior of this compound has not been specifically reported.

Studies on similar molecules, such as ethyl benzotriazolyl acrylates, have shown that they can act as fluorophores. rsc.orgresearchgate.net Their emission properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. researchgate.net To determine the photoluminescent behavior of this compound, experimental measurements of its excitation and emission spectra would be necessary.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions.

A search of the available literature did not yield any published crystal structures for this compound. However, the crystal structure of a related isomer, (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, has been reported. nih.govresearchgate.netnih.gov In that structure, the non-hydrogen atoms were found to be nearly coplanar, and the crystal packing was stabilized by intermolecular N-H···O hydrogen bonds, forming centrosymmetric dimers. nih.govresearchgate.net A crystallographic study of this compound would be required to confirm its specific solid-state conformation, the planarity of the molecule, and the nature of its intermolecular interactions.

An article on the advanced spectroscopic and structural elucidation of This compound cannot be generated at this time.

Extensive searches for scientific literature and crystallographic data have yielded no specific information on the (Z)-isomer of ethyl 3-(1H-pyrrol-3-yl)acrylate. The available research predominantly focuses on the (E)-isomer or other derivatives of pyrrole acrylates, which are structurally distinct from the requested compound.

Consequently, there is no published data to support a detailed analysis of the molecular conformation, bond lengths, bond angles, intermolecular interactions, hydrogen bonding networks, crystal packing motifs, polymorphism, or co-crystallization studies specifically for this compound as per the requested outline.

To maintain scientific accuracy and adhere to the strict focus on the specified compound, the article cannot be written without the necessary foundational research and data.

Computational and Theoretical Investigations of Z Ethyl 3 1h Pyrrol 3 Yl Acrylate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to predicting the properties of molecules. Methods like DFT and ab initio calculations provide a framework for understanding geometry, stability, and electronic character from first principles.

The first step in the computational analysis of (Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate involves determining its most stable three-dimensional structure through geometry optimization. This process computationally explores the molecule's potential energy surface (PES) to find the lowest energy conformation. rug.nlresearchgate.net DFT methods, such as B3LYP combined with a suitable basis set like 6-31G(d,p), are commonly used for this purpose. mdpi.com

The conformational landscape is analyzed by systematically rotating the key single bonds (e.g., the C-C bond connecting the pyrrole (B145914) ring and the acrylate (B77674) moiety, and the C-O bond of the ester). This reveals various possible conformers and the energy barriers that separate them. For this compound, the relative orientation of the pyrrole ring and the ethyl acrylate group defines the most stable conformers. The planarity of the molecule is also assessed, as delocalization of π-electrons across the conjugated system favors a planar arrangement. Studies on similar structures, such as (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, have shown that the non-hydrogen atoms are nearly coplanar, which suggests a similar preference for the title compound. nih.govresearchgate.net

Table 1: Illustrative Conformational Energy Analysis This table presents hypothetical data to illustrate the typical results of a conformational analysis for this compound.

| Conformer | Dihedral Angle (N1-C3-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | ~180° (anti-periplanar) | 0.00 | ~95% |

| Local Minimum | ~0° (syn-periplanar) | 2.5 | ~5% |

| Transition State | ~90° (syn-clinal) | 5.0 | N/A |

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a crucial indicator of molecular stability and reactivity. nih.gov

A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are widely used to determine the energies of these orbitals. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would be distributed over the electron-withdrawing acrylate portion of the molecule.

From the HOMO and LUMO energies, other important electronic descriptors can be estimated via Koopmans' theorem:

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO.

These values help in understanding the molecule's behavior in charge-transfer processes. dnu.dp.uaresearchgate.net

Table 2: Calculated Electronic Properties (Illustrative Data) This table shows representative values for electronic properties as would be calculated by DFT methods like B3LYP/6-311++G(d,p).

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.80 | Electron-donating ability |

| ELUMO | -1.20 | Electron-accepting ability |

| HOMO-LUMO Gap (Egap) | 4.60 | Kinetic stability and chemical reactivity |

| Ionization Potential (IP) | 5.80 | Ease of oxidation |

| Electron Affinity (EA) | 1.20 | Ease of reduction |

Computational methods allow for the prediction of various spectra, which can then be compared with experimental data for validation of the theoretical model.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). researchgate.net By computing the magnetic shielding tensors for each nucleus (¹H, ¹³C) in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental results helps confirm the molecular structure and electronic environment of the atoms.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are obtained by calculating the second derivatives of the energy with respect to atomic displacements. This analysis yields the harmonic vibrational frequencies corresponding to specific molecular motions (e.g., stretching, bending). nih.govcapes.gov.br Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are corrected using empirical scaling factors. A Potential Energy Distribution (PED) analysis can be performed to assign the calculated frequencies to specific vibrational modes of the molecule. capes.gov.br

UV-Vis Spectra: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). nih.govunito.itnih.gov This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For a conjugated system like this compound, the most intense low-energy absorption (λmax) is typically due to a π → π* transition from the HOMO to the LUMO. nih.gov

Reactivity and Mechanistic Studies

Theoretical calculations are invaluable for exploring the reactivity of this compound and for elucidating the mechanisms of reactions in which it participates.

By mapping the potential energy surface, computational chemistry can trace the entire course of a chemical reaction. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, representing the energy barrier that must be overcome for the reaction to proceed. mdpi.com

The structure of a transition state is located using algorithms that search for first-order saddle points on the PES. Its identity is confirmed by a vibrational frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.commdpi.com Once the TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS correctly connects the reactants and products. The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction rate.

Many reactions can potentially yield multiple products (isomers). DFT calculations can predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the product). This is achieved by modeling all possible reaction pathways and comparing their activation energies. dnu.dp.ua The pathway with the lowest energy barrier is kinetically favored and will lead to the major product. nih.gov

For example, in a cycloaddition reaction involving the pyrrole ring of this compound, the dienophile could approach from different faces (leading to endo or exo stereoisomers) or add across different positions of the pyrrole ring. Computational studies on the reaction of pyrrole with ethyl nitrosoacrylate have shown that DFT can successfully rationalize the experimentally observed regioselectivity by demonstrating a significantly lower energy barrier for the favored pathway. nih.gov A similar approach, analyzing the transition state energies for all possible outcomes, would be used to predict the selectivity of reactions involving the title compound.

Calculation of Global and Local Reactivity Descriptors (Fukui Functions, Local Softness, Electrophilicity Indices)

A complete theoretical analysis of this compound would necessitate the calculation of its global and local reactivity descriptors. These parameters, derived from conceptual density functional theory (DFT), are essential for predicting the molecule's reactivity and the regioselectivity of its reactions.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

Local Reactivity Descriptors , such as Fukui Functions (f(r)) and Local Softness (s(r)) , are crucial for identifying the most reactive sites within the molecule. These functions distinguish between nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks, pinpointing specific atoms susceptible to each type of reaction.

Currently, there is no published data containing a table of these calculated descriptors for this compound.

Non-Covalent Interaction Analysis

The study of non-covalent interactions is fundamental to understanding the supramolecular chemistry, crystal packing, and biological interactions of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Characterization of Hydrogen Bonding and Other Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, allows for a rigorous topological analysis of the electron density. This method can identify and characterize the nature and strength of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. By locating bond critical points (BCPs) and analyzing their properties (electron density, Laplacian of electron density), one can quantify the strength and nature of these interactions.

A QTAIM analysis would provide a detailed map of the intramolecular and intermolecular interactions governing the structure and properties of this compound. However, no such analysis has been reported in the scientific literature for this specific isomer.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and hyperconjugative interactions within a molecule. It transforms the complex many-electron wavefunction into a set of localized natural bond orbitals. The key information derived from NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy associated with donor-acceptor interactions between filled and vacant orbitals.

For this compound, NBO analysis would elucidate the delocalization of the π-system across the pyrrole ring and the acrylate moiety, as well as any significant hyperconjugative interactions involving the ethyl group. This information is vital for explaining the molecule's electronic structure and stability. To date, no NBO analysis data for this compound is available in the literature.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems, like this compound, are potential candidates for nonlinear optical (NLO) materials. Theoretical calculations are instrumental in predicting their NLO response.

The key parameters for evaluating NLO properties are:

First Hyperpolarizability (β): A measure of the second-order NLO response.

Second Hyperpolarizability (γ): A measure of the third-order NLO response.

Computational methods, typically at the DFT level, can predict these values. A high first hyperpolarizability is a prerequisite for potential applications in technologies like frequency doubling. Despite the potential interest, there are no published theoretical evaluations of the NLO properties for this compound.

Applications in Advanced Materials and Chemical Technologies

Role as Versatile Building Blocks for Complex Chemical Scaffolds

The pyrrole (B145914) nucleus is a fundamental scaffold in organic chemistry, renowned for its presence in numerous natural products and pharmaceuticals. beilstein-journals.org Molecules like (Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate serve as valuable starting materials for creating more complex, multi-substituted pyrrole derivatives. tandfonline.comtandfonline.com The synthesis of such compounds is of great interest due to their wide spectrum of biological activities and applications in medicinal chemistry. tandfonline.commdpi.com

Various synthetic strategies, such as the Paal-Knorr, Knorr, and Barton-Zard syntheses, have been developed to construct the pyrrole ring. beilstein-journals.orgyoutube.comorganic-chemistry.org The Clauson-Kaas reaction, in particular, is a well-established method for producing N-substituted pyrroles, and its modern variations focus on more environmentally friendly conditions. beilstein-journals.org The presence of both the pyrrole ring and the acrylate (B77674) group in this compound offers multiple reactive sites for further functionalization. This dual reactivity allows chemists to use it as a linchpin in multi-step syntheses, leading to complex molecular frameworks that are otherwise difficult to access. tandfonline.comnih.gov For instance, pyrrole derivatives are used to build scaffolds that mimic peptide secondary structures like β-turns. nih.gov Furthermore, the development of new catalytic methods, including those using copper, ruthenium, or manganese, continues to expand the toolkit for creating highly functionalized pyrroles from simpler precursors. organic-chemistry.org

Precursors for Polymer Synthesis and Functional Films

The acrylate moiety in this compound makes it a suitable monomer for polymerization reactions, enabling its use in the creation of functional polymers and films with tailored properties.

Polypyrrole (PPy) is a well-known intrinsic conducting polymer valued for its high conductivity, excellent thermal and environmental stability, biocompatibility, and relative ease of synthesis. nih.govnih.govresearchgate.netyoutube.com It is typically synthesized through the chemical or electrochemical oxidative polymerization of pyrrole monomers. nih.govresearchgate.netnih.govacs.org The polymerization process involves the formation of radical cations from monomer units, which then couple to form the polymer chain. nih.gov During this process, positive charges develop along the polymer backbone, requiring the incorporation of negative counterions (dopants) to maintain charge neutrality. nih.gov

This compound can serve as a functionalized monomer in such polymerizations. The incorporation of the ethyl acrylate group onto the pyrrole ring can modify the properties of the resulting polypyrrole. While the polymerization primarily occurs through the pyrrole ring, the acrylate side group can influence the polymer's solubility, processability, and final electronic characteristics. The copolymerization of pyrrole with functionalized monomers is a common strategy to create materials with specific properties for applications like biosensors, where they can facilitate electrical communication between an enzyme and an electrode. nih.gov The choice of oxidant, such as ferric chloride (FeCl₃) or ammonium (B1175870) persulfate, and reaction conditions significantly impacts the morphological, thermal, and electrical properties of the synthesized polypyrrole. researchgate.netyoutube.com

Table 1: Comparison of Polypyrrole Synthesis Parameters

| Parameter | Method | Details | Impact on Properties | Citation |

|---|---|---|---|---|

| Synthesis Route | Chemical Oxidation | Uses oxidants like FeCl₃ or ammonium persulfate in a monomer solution. | Suitable for large quantities; morphology and conductivity are influenced by oxidant choice. | nih.govresearchgate.net |

| Electrochemical Polymerization | Monomer is oxidized at an electrode surface to form a polymer film. | Allows for direct coating of electrodes; film properties can be controlled by electrochemical parameters. | nih.govacs.org | |

| Monomer Type | Unsubstituted Pyrrole | The basic building block for standard polypyrrole. | Forms highly conductive but often insoluble and infusible polymers. | researchgate.net |

| Substituted Pyrroles | Pyrrole with functional groups (e.g., alkyl, carboxyl, acrylate). | Functional groups can improve solubility, processability, and introduce new functionalities. | nih.gov | |